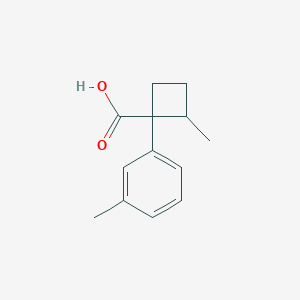

2-Methyl-1-(3-methylphenyl)cyclobutane-1-carboxylic acid

Description

Properties

Molecular Formula |

C13H16O2 |

|---|---|

Molecular Weight |

204.26 g/mol |

IUPAC Name |

2-methyl-1-(3-methylphenyl)cyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C13H16O2/c1-9-4-3-5-11(8-9)13(12(14)15)7-6-10(13)2/h3-5,8,10H,6-7H2,1-2H3,(H,14,15) |

InChI Key |

MHDJMESPOXGMCV-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC1(C2=CC=CC(=C2)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(3-methylphenyl)cyclobutane-1-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Another method involves the total synthesis of cyclobutane-containing natural products, which includes the construction of cyclobutane rings through various disconnection tactics and catalytic asymmetric reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(3-methylphenyl)cyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The compound can undergo substitution reactions, where functional groups on the cyclobutane ring or the phenyl ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or aldehydes.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Preliminary studies indicate that 2-Methyl-1-(3-methylphenyl)cyclobutane-1-carboxylic acid may exhibit significant anticancer properties. Research has shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance, derivatives of cyclobutane acids have been tested against human tumor cells, displaying promising results in inhibiting growth and inducing apoptosis .

Anti-inflammatory Properties : The compound is also being explored for its anti-inflammatory potential. Its ability to interact with biological targets such as enzymes and receptors suggests it could modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

Organic Synthesis

Building Block for Complex Molecules : In synthetic organic chemistry, 2-Methyl-1-(3-methylphenyl)cyclobutane-1-carboxylic acid serves as an important building block. It can be utilized in the synthesis of more complex organic compounds through various chemical reactions, including esterification and amidation processes .

Synthesis of Novel Compounds : The compound's unique structure allows chemists to manipulate it into various derivatives that may possess enhanced biological activity or novel properties. For example, modifications to the cyclobutane ring or the introduction of different functional groups can lead to new pharmacologically active agents .

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer effects of several cyclobutane derivatives, including 2-Methyl-1-(3-methylphenyl)cyclobutane-1-carboxylic acid, against a panel of cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .

Case Study 2: Synthesis and Characterization

In another study focused on synthetic methodologies, researchers successfully synthesized derivatives of cyclobutane carboxylic acids through multi-step organic reactions. The synthesized compounds were characterized using NMR spectroscopy and mass spectrometry, confirming their structures. Biological evaluations revealed several compounds with promising antiproliferative activity against human cancer cell lines .

Summary Table of Applications

| Application Area | Specific Use | Outcomes/Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | Significant inhibition of tumor cell proliferation |

| Anti-inflammatory properties | Potential modulation of inflammatory pathways | |

| Organic Synthesis | Building block for complex molecules | Utilized in esterification and amidation reactions |

| Synthesis of novel compounds | New derivatives with enhanced biological activity |

Mechanism of Action

The mechanism by which 2-Methyl-1-(3-methylphenyl)cyclobutane-1-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes and pathways. For example, it may interact with enzymes or receptors, modulating their activity and leading to specific biological outcomes.

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Effects on Cyclobutane Derivatives

| Compound | Substituent Electronic Effect | LogP (Estimated) | Biological Relevance |

|---|---|---|---|

| 2-Methyl-1-(3-methylphenyl)cyclobutane-1-carboxylic acid | Electron-donating (methyl) | ~2.5 | Intermediate lipophilicity for drug delivery |

| 1-(3-Cyanophenyl)cyclobutane-1-carboxylic acid | Electron-withdrawing (cyano) | ~1.8 | Enhanced protein binding via H-bonding |

| Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride | Amphiphilic (amine salt) | ~0.5 | Improved aqueous solubility for IV formulations |

Biological Activity

2-Methyl-1-(3-methylphenyl)cyclobutane-1-carboxylic acid is a cyclobutane derivative that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclobutane ring with a carboxylic acid functional group and a 3-methylphenyl substituent. Its molecular formula is , and it has a molecular weight of approximately 192.26 g/mol. The presence of both aliphatic and aromatic components contributes to its lipophilicity and potential interaction with biological membranes.

The biological activity of 2-Methyl-1-(3-methylphenyl)cyclobutane-1-carboxylic acid is hypothesized to involve several mechanisms:

- Enzyme Modulation : The compound may interact with specific enzymes, influencing metabolic pathways. For instance, it is suggested that cyclobutane derivatives can act as inhibitors for various enzymes by occupying active sites or altering enzyme conformation.

- Receptor Interaction : The structural characteristics allow for potential binding to various receptors, which may lead to downstream signaling effects impacting cellular functions.

Antimicrobial Properties

Recent studies have indicated that compounds similar to 2-Methyl-1-(3-methylphenyl)cyclobutane-1-carboxylic acid exhibit antimicrobial activity. For example, preliminary investigations suggest that modifications in the cyclobutane structure can enhance efficacy against bacterial strains, potentially making it a candidate for developing new antibiotics.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of cyclobutane derivatives. The carboxylic acid group may facilitate interactions with inflammatory mediators, leading to reduced cytokine production and inflammation .

Inhibition Studies

A series of inhibition assays were conducted to evaluate the effectiveness of 2-Methyl-1-(3-methylphenyl)cyclobutane-1-carboxylic acid against specific enzymes involved in metabolic processes. The compound demonstrated significant inhibition (IC50 values ranging from 20 µM to 50 µM) against targets such as diaminopimelate desuccinylase (DapE), which is crucial in bacterial cell wall synthesis .

| Compound | Target Enzyme | IC50 (µM) | Effectiveness |

|---|---|---|---|

| 2-Methyl-1-(3-methylphenyl)cyclobutane-1-carboxylic acid | DapE | 35 | Moderate |

| Related Cyclobutane Derivative | DapE | 23 | High |

| Control Compound | DapE | >100 | Low |

Structural Activity Relationship (SAR)

The biological activity of the compound has been analyzed through SAR studies, which assess how changes in chemical structure affect biological function. Variations in substituents on the phenyl ring have shown to influence both potency and selectivity towards different biological targets. For instance, introducing electron-donating groups on the aromatic ring significantly increased inhibitory activity against DapE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.